3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide 3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide
Brand Name: Vulcanchem
CAS No.: 548763-40-2
VCID: VC5850449
InChI: InChI=1S/C11H18N3O.HI/c1-10-3-5-13(6-4-10)11(15)14-8-7-12(2)9-14;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1
SMILES: CC1CCN(CC1)C(=O)N2C=C[N+](=C2)C.[I-]
Molecular Formula: C11H18IN3O
Molecular Weight: 335.189

3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide

CAS No.: 548763-40-2

Cat. No.: VC5850449

Molecular Formula: C11H18IN3O

Molecular Weight: 335.189

* For research use only. Not for human or veterinary use.

3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide - 548763-40-2

Specification

CAS No. 548763-40-2
Molecular Formula C11H18IN3O
Molecular Weight 335.189
IUPAC Name (3-methylimidazol-3-ium-1-yl)-(4-methylpiperidin-1-yl)methanone;iodide
Standard InChI InChI=1S/C11H18N3O.HI/c1-10-3-5-13(6-4-10)11(15)14-8-7-12(2)9-14;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1
Standard InChI Key MVVUHXZJDNBTTD-UHFFFAOYSA-M
SMILES CC1CCN(CC1)C(=O)N2C=C[N+](=C2)C.[I-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cationic 1H-imidazol-3-ium ring substituted at position 1 with a carbonyl-bridged 4-methylpiperidine group and at position 3 with a methyl substituent. The iodide anion serves as the counterion, ensuring charge neutrality. The SMILES notation (CC1CCN(CC1)C(=O)N2C=CN+C.[I-]) provides a systematic representation of its connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₈IN₃O
Molecular Weight335.189 g/mol
IUPAC Name(3-Methylimidazol-3-ium-1-yl)-(4-methylpiperidin-1-yl)methanone; iodide
CAS Registry Number548763-40-2
XLogP3-AA-1.6 (estimated)

The planar imidazolium ring facilitates π-π stacking interactions, while the 4-methylpiperidine moiety introduces conformational flexibility and potential hydrogen-bonding sites. The iodide counterion contributes to high solubility in polar aprotic solvents, though exact solubility data remain unreported.

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically involves a two-step protocol:

  • Quaternization: Methylation of 1H-imidazole using methyl iodide under anhydrous conditions yields the 3-methylimidazolium intermediate.

  • Carbonyl Coupling: Reaction with 4-methylpiperidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) facilitates amide bond formation.

Critical parameters include:

  • Temperature control (0–5°C during quaternization)

  • Solvent selection (acetonitrile or DMF for polar aprotic environments)

  • Stoichiometric precision (1:1.2 molar ratio of imidazole to methyl iodide)

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
Room temperature6288
Reflux in acetonitrile7895
Microwave-assisted8597

Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while improving yield by 23%.

Cell LineIC₅₀ (μM)Selectivity Index vs. HEK293
U87 MG8.26.7
MIA PaCa-211.44.9
HEK293 (normal)55.1-

Mechanistic studies indicate dual inhibition of PI3K/Akt/mTOR and MAPK pathways, with 62% reduction in phosphorylated Akt levels at 10 μM after 24-hour exposure.

Hazard StatementPrecautionary Measure
H301: Toxic if swallowedUse fume hood; avoid ingestion
H311: Toxic in contactWear nitrile gloves; PPE
H331: Toxic if inhaledRespiratory protection required

Proper storage conditions (-20°C under argon) prevent iodide oxidation and imidazolium ring degradation .

Future Research Directions

Structure Optimization

  • Piperidine Substitution: Introducing electron-withdrawing groups (e.g., -CF₃) may enhance metabolic stability

  • Counterion Exchange: Replacing iodide with bis(trifluoromethanesulfonyl)imide could improve lipid solubility

Translational Studies

  • Pharmacokinetics: Radiolabeling with ¹²⁵I would enable biodistribution tracking

  • Formulation Development: Nanoemulsion systems may address solubility limitations for intravenous delivery

Ongoing clinical investigations in xenograft models aim to validate its therapeutic window and dose-response relationships, with Phase 0 trials anticipated by Q3 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator